![molecular formula C15H19F3N2O2 B6604205 tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate CAS No. 2356607-75-3](/img/structure/B6604205.png)
tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate (TBC) is an organofluorine compound with potential applications in medicinal chemistry and organic synthesis. TBC is an important precursor for the synthesis of a variety of piperidine derivatives, which are used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in the synthesis of heterocyclic compounds, such as piperidines, and in the synthesis of heterocyclic compounds, such as pyridines. In addition, TBC is used as a catalyst for the synthesis of various organic compounds.
Scientific Research Applications
Tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate has been used in a number of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate has been used in the synthesis of heterocyclic compounds, such as piperidines and pyridines. Furthermore, tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate has been used as a catalyst for a variety of organic reactions, such as the synthesis of organofluorine compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate is not well understood. However, it is believed that the compound acts as a Lewis acid, which facilitates the formation of a covalent bond between two reactants. This covalent bond is then broken, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, which could potentially lead to the inhibition of certain metabolic pathways. In addition, tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate may act as an antioxidant, which could potentially reduce oxidative stress in the body.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate in laboratory experiments include its high yields and its ability to catalyze a variety of organic reactions. Furthermore, tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate is relatively inexpensive and can be easily synthesized. However, the compound is toxic and should be handled with caution. In addition, the compound may react with other compounds and should be stored in an appropriate environment.
Future Directions
The potential future directions for the use of tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate include its use in the synthesis of pharmaceuticals and agrochemicals, as well as its use in the synthesis of other organic compounds. In addition, tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate could potentially be used in the synthesis of heterocyclic compounds, such as piperidines and pyridines. Furthermore, tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate could potentially be used as a catalyst for a variety of organic reactions, such as the synthesis of organofluorine compounds. Finally, tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate could potentially be used in the development of new drugs, as well as in the development of new catalysts for organic reactions.
Synthesis Methods
Tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate can be synthesized by a number of methods. One of the most common methods is the reaction of tert-butyl chloroformate with 2-amino-5-trifluoromethylphenylcyclopropane in the presence of a base, such as sodium ethoxide. This reaction yields the desired product in high yields. Another method involves the reaction of tert-butyl chloroformate with 2-amino-5-trifluoromethylphenylcyclopropane in the presence of a base and a catalyst, such as a palladium complex. This method yields the desired product in high yields.
properties
IUPAC Name |
tert-butyl N-[1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-13(2,3)22-12(21)20-14(6-7-14)10-8-9(15(16,17)18)4-5-11(10)19/h4-5,8H,6-7,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMWFNDUKDUESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=C(C=CC(=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

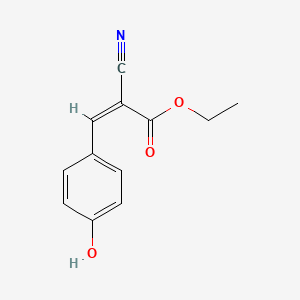
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)

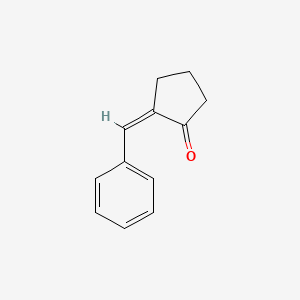
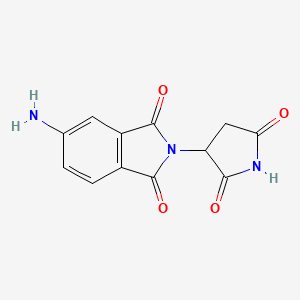
![1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride](/img/structure/B6604154.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-oxazol-5-yl)propanoic acid](/img/structure/B6604158.png)
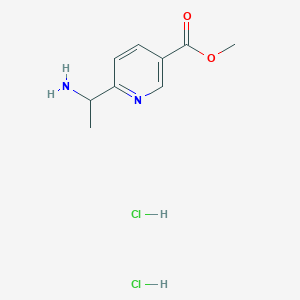
![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B6604173.png)
![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)
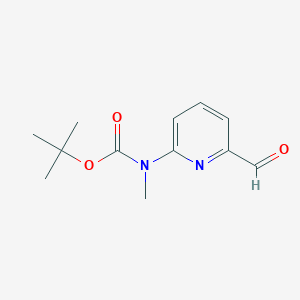
![tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6604211.png)

